5-(oxan-4-yl)-1H-1,2,3,4-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(oxan-4-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-5(1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXNSLEWHBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 5 Oxan 4 Yl 1h 1,2,3,4 Tetrazole
Mechanistic Insights into Tetrazole Ring Formation
The synthesis of 5-substituted-1H-tetrazoles, such as 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole, is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide (B81097). This reaction can be catalyzed by various reagents, including zinc salts, which facilitate the process in aqueous media. nih.gov The formation of the tetrazole ring from oxane-4-carbonitrile and an azide source like sodium azide is a prime example of this synthetic strategy.
The mechanism of tetrazole formation through the addition of an azide to a nitrile has been a subject of considerable discussion, with evidence pointing towards both concerted and stepwise pathways. colab.ws
In a concerted [3+2] cycloaddition , the formation of the two new sigma bonds between the azide and the nitrile occurs in a single transition state without the formation of a stable intermediate. This pathway is generally favored for reactions involving organic azides and highly activated nitriles.
Conversely, a stepwise mechanism involves the formation of a linear imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. colab.ws Theoretical calculations using Density Functional Theory (DFT) have suggested that for the reaction of azide salts with nitriles, a stepwise pathway involving nitrile activation to form an imidoyl azide, which subsequently cyclizes, is a plausible mechanism.
The exact mechanism can be influenced by the nature of the reactants and the reaction conditions. For instance, some cycloadditions that are thermally forbidden under concerted pathways may proceed via a stepwise mechanism involving zwitterionic or diradical intermediates.
The nature of the substituent on the nitrile has a significant impact on the kinetics and thermodynamics of the tetrazole ring formation. Electron-withdrawing groups on the nitrile generally accelerate the reaction rate. This is because they lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide.
In the case of this compound, the oxan-4-yl group is an aliphatic, non-conjugated substituent. Its electronic effect is primarily inductive and weakly electron-donating. Compared to a strongly electron-withdrawing group, the oxan-4-yl substituent would be expected to result in slower reaction kinetics for the cycloaddition. The reaction would likely require more forcing conditions, such as higher temperatures, to proceed at a reasonable rate. google.com
Reactivity of the Tetrazole Moiety in this compound
The tetrazole ring is characterized by a high density of nitrogen atoms, which imparts it with unique reactivity. It can undergo protonation and deprotonation, and the ring nitrogens are nucleophilic, allowing for functionalization reactions.
The 1H-tetrazole moiety exhibits acidic properties, with a pKa value comparable to that of carboxylic acids (pKa ≈ 4.9). stackexchange.comwikipedia.org This acidity is attributed to the N-H proton at the N1 position. The resulting tetrazolate anion is stabilized by the delocalization of the negative charge across the aromatic ring. stackexchange.com Consequently, at physiological pH, this compound will exist predominantly in its deprotonated, anionic form. wikipedia.org
The tetrazole ring can also be protonated, acting as a base. Calculations have shown that the nitrogen at position 4 carries the highest negative charge in both 1H- and 2H-tetrazoles, making it the most likely site for electrophilic attack, including protonation. stackexchange.com
5-Substituted 1H-tetrazoles can exist in two tautomeric forms: the 1H- and the 2H-tautomer. wikipedia.org In solution, the 1H-tautomer is generally the more predominant form. nih.govmdpi.com
The N-functionalization of 5-substituted-1H-tetrazoles, such as N-alkylation, typically results in a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. rsc.orgorganic-chemistry.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. rsc.orgbeilstein-journals.orgnih.gov
For 5-alkyl-substituted tetrazoles like this compound, alkylation often leads to a mixture of the N1 and N2 isomers. The prediction of the major product can be complex. While steric hindrance from the C5-substituent might be expected to favor alkylation at the less hindered N2-position, electronic factors and the stability of the transition states also play a crucial role. rsc.orgwuxibiology.com For instance, some studies have shown that it is possible to achieve preferential formation of the 2,5-disubstituted tetrazole. organic-chemistry.org The choice of solvent and base can also significantly impact the regioselectivity of the alkylation reaction. beilstein-journals.orgnih.gov
Computational studies have been employed to understand the regioselectivity, with factors such as spin density, transition state barriers (kinetic control), and the thermodynamic stability of the products all contributing to the observed outcome. researchgate.net In the 13C NMR spectra, the signal for the tetrazole carbon is typically more deshielded in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts, which is a useful tool for distinguishing between the two regioisomers. mdpi.com
Photochemical and Thermal Decomposition Pathways of Tetrazole Systems
Tetrazole derivatives are known to undergo decomposition upon exposure to heat or ultraviolet radiation. nih.govgoogle.com These decomposition pathways often involve the cleavage of the tetrazole ring and the extrusion of a molecule of nitrogen (N₂). nih.govresearchgate.net
The photochemical decomposition (photolysis) of tetrazoles can lead to a variety of products, the nature of which is highly dependent on the substituents on the tetrazole ring and the reaction conditions. nih.govresearchgate.net Upon irradiation, the tetrazole ring can cleave to form reactive intermediates such as nitrilimines. wikipedia.org These intermediates can then undergo further reactions, including cycloadditions, to form new heterocyclic systems. worktribe.com For the parent tetrazole, photolysis can yield species like nitrilimine, diazomethane, and carbodiimide. nih.gov
Thermal decomposition of tetrazoles also typically proceeds with the loss of N₂. researchgate.net For some N-substituted tetrazoles, it is suggested that decomposition begins with the elimination of a nitrogen molecule directly from the ring. researchgate.net In contrast, C-substituted tetrazoles may first undergo an isomerization to an azidoimine, which then decomposes. researchgate.net This is part of the broader phenomenon of azido-tetrazole equilibrium , where certain tetrazoles can exist in equilibrium with their open-chain azido-isomer. researchgate.net The position of this equilibrium is influenced by factors such as substituents, solvent, and temperature. For this compound, being a C-substituted tetrazole, a thermal decomposition pathway involving an azidoimine intermediate is a plausible mechanism.
The high enthalpy of formation of tetrazoles means that their decomposition is highly exothermic, a property that has led to their investigation as energetic materials. ualg.pt
Ring Cleavage Reactions and Photodegradation Mechanisms
The photochemical behavior of tetrazoles is a subject of significant academic and practical interest, as UV irradiation provides a potent method for inducing ring cleavage and generating highly reactive intermediates. nih.gov While specific experimental data on the photodegradation of this compound are not extensively documented, its photochemical pathways can be predicted from studies of structurally related tetrazole derivatives. The primary photochemical event for most tetrazoles is the cleavage of the ring with the elimination of a molecule of dinitrogen (N₂). nih.govnih.gov
The photolysis of tetrazoles can lead to a variety of products, with the outcome often dependent on the nature of the substituents on the tetrazole ring and the solvent used for the reaction. mdpi.com For this compound, UV irradiation is expected to initiate the cleavage of the N1-N2 and N4-C5 bonds, leading to the extrusion of N₂. This process would generate a highly reactive nitrilimine intermediate. The fate of this intermediate would then determine the final products.
One potential pathway for the nitrilimine derived from this compound involves intramolecular reactions. However, given the saturated and relatively unreactive nature of the oxane substituent, intermolecular reactions with the solvent or other trapping agents are more likely. For example, in the presence of protic solvents like methanol, the nitrilimine could be trapped to form corresponding adducts.
The photochemistry of tetrazoles is also known to be influenced by the tautomeric form of the starting material. 5-Substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers. Studies on other tetrazoles have shown that the specific tautomer undergoing photolysis can dictate the reaction pathway and the resulting intermediates. For instance, the photolysis of 2-methyl-5-aminotetrazole, a 2H-tetrazole, has been shown to produce a nitrile imine, whereas the corresponding 1H-isomer yields an aminocyanamide (B14148488) via a different mechanism. acs.org Therefore, the photodegradation of this compound would likely proceed through a mixture of pathways corresponding to its tautomeric forms.
Table 1: Predicted Photodegradation Pathways of this compound
| Starting Material | Conditions | Predicted Intermediate | Potential Final Products |
| This compound | UV irradiation (e.g., 254 nm) in an inert solvent | (Oxan-4-yl)nitrilimine | Products from intramolecular rearrangement or intermolecular reactions with solvent/traps |
| This compound | UV irradiation in a protic solvent (e.g., Methanol) | (Oxan-4-yl)nitrilimine | Solvent adducts |
Unimolecular Decomposition and Nitrogen Release
The thermal decomposition of tetrazoles is a key feature of their chemistry, largely driven by the thermodynamic favorability of releasing gaseous nitrogen. wikipedia.org This property is the basis for the use of some tetrazole derivatives as gas-generating agents and energetic materials. wikipedia.orgmdpi.com For this compound, unimolecular decomposition is expected to occur at elevated temperatures, leading to the characteristic release of nitrogen.
Two primary mechanisms are generally considered for the thermal decomposition of 5-substituted-1H-tetrazoles. researchgate.net
The first mechanism involves the isomerization of the 1H-tetrazole into a transient, open-chain azidoimine intermediate. This step is typically the rate-determining step. The azidoimine then rapidly loses a molecule of N₂ to form a nitrilimine, which can then undergo further reactions. researchgate.net
The second proposed mechanism involves the initial tautomerization of the 1H-tetrazole to the 2H-tetrazole isomer. The 2H-tautomer is then thought to undergo a concerted [3+2] cycloreversion, directly releasing a molecule of N₂ and forming a nitrilimine without proceeding through an azidoimine intermediate. researchgate.net
The substituent at the C5 position can influence the decomposition temperature and the predominant mechanism. For this compound, the electron-donating character of the aliphatic oxane ring is expected to influence the electron density of the tetrazole ring and thus its thermal stability. Studies on other 5-substituted tetrazoles have shown that the nature of the substituent affects the activation energy of the decomposition process. mdpi.com
The controlled thermal decomposition of tetrazoles can be a synthetic route to highly reactive nitrilimines, which can be trapped in situ by various reagents to form a range of heterocyclic compounds. wikipedia.org In the absence of a trapping agent, the nitrilimine derived from the decomposition of this compound would likely undergo complex rearrangements and secondary reactions.
Table 2: Predicted Unimolecular Decomposition Pathways of this compound
| Pathway | Key Step | Intermediate | Products |
| Pathway 1 | Isomerization to azidoimine | Azidoimine | (Oxan-4-yl)nitrilimine + N₂ |
| Pathway 2 | Tautomerization to 2H-isomer followed by cycloreversion | 2H-tetrazole | (Oxan-4-yl)nitrilimine + N₂ |
Advanced Structural Characterization of 5 Oxan 4 Yl 1h 1,2,3,4 Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment of each atom can be obtained.
While specific experimental data for 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole is not widely published, a predictive analysis based on established chemical shift principles and data from analogous structures, such as 5-substituted-1H-tetrazoles and tetrahydropyran-containing molecules, allows for a reliable interpretation of its expected ¹H NMR spectrum.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the oxane ring and the N-H proton of the tetrazole ring. The protons on the oxane ring, being diastereotopic, are expected to show complex splitting patterns.
A key feature in the ¹H NMR spectrum of 1H-tetrazoles is the signal for the N-H proton. This proton is acidic and its chemical shift is often broad and can vary significantly depending on the solvent and concentration. For many 5-substituted-1H-tetrazoles, this signal appears at a very downfield position, often above 15 ppm in aprotic polar solvents like DMSO-d₆.
The protons of the oxane ring would exhibit signals in the aliphatic region. The methine proton at the C4 position (CH), directly attached to the tetrazole ring, would be the most downfield of the oxane protons due to the deshielding effect of the adjacent heterocyclic ring. The axial and equatorial protons at the C2/C6 and C3/C5 positions of the oxane ring would be chemically non-equivalent, leading to separate signals with characteristic geminal and vicinal couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-H (Tetrazole) | >15 | Broad Singlet | - |
| CH (Oxane C4) | 3.0 - 3.5 | Multiplet | - |
| CH₂ (Oxane C2/C6, equatorial) | 3.8 - 4.2 | Multiplet | - |
| CH₂ (Oxane C2/C6, axial) | 3.3 - 3.7 | Multiplet | - |
| CH₂ (Oxane C3/C5, equatorial) | 1.8 - 2.2 | Multiplet | - |
| CH₂ (Oxane C3/C5, axial) | 1.5 - 1.9 | Multiplet | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbon atom of the tetrazole ring and the four unique carbon atoms of the oxane ring.
The C5 carbon of the tetrazole ring is characteristically found in the downfield region of the spectrum, typically between 150 and 165 ppm, a range observed for many 5-substituted-1H-tetrazoles. The carbon atoms of the oxane ring would appear in the aliphatic region. The C4 carbon, being directly attached to the electron-withdrawing tetrazole ring, would be the most downfield of the oxane carbons. The C2 and C6 carbons, being adjacent to the oxygen atom, would also be significantly deshielded. The C3 and C5 carbons would resonate at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| C5 (Tetrazole) | 150 - 165 |
| C2/C6 (Oxane) | 65 - 70 |
| C3/C5 (Oxane) | 30 - 35 |
| C4 (Oxane) | 35 - 40 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds, such as stretching and bending.
For this compound, characteristic vibrational bands are expected for the N-H, C-H, C-O, C-N, and N=N bonds. The IR spectra of 5-substituted-1H-tetrazoles typically show a broad absorption band for the N-H stretch in the region of 2500-3200 cm⁻¹, which is a result of strong hydrogen bonding. The C-H stretching vibrations of the oxane ring are expected in the 2850-3000 cm⁻¹ region. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, typically appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the oxane ring would produce a strong band, likely in the 1050-1150 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, would also be useful, particularly for the symmetric vibrations of the tetrazole ring, which might be weak in the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 2500 - 3200 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N, N=N Stretch (Tetrazole ring) | 1400 - 1600 | Medium |
| C-O-C Stretch (Oxane ring) | 1050 - 1150 | Strong |
| Tetrazole Ring Bending | 900 - 1100 | Medium to Weak |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₅H₈N₄O), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. A common fragmentation pathway for 5-substituted-1H-tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion. Further fragmentation of the oxane ring would also be observed. The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula |
| 156 | Molecular Ion [M]⁺ | [C₅H₈N₄O]⁺ |
| 128 | [M - N₂]⁺ | [C₅H₈N₂O]⁺ |
| 99 | [M - N₂ - C₂H₅]⁺ | [C₃H₃N₂O]⁺ |
| 85 | [Oxan-4-yl]⁺ | [C₅H₉O]⁺ |
| 69 | [Tetrazolyl]⁺ | [CHN₄]⁺ |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.
While a specific crystal structure for this compound is not publicly available, studies on other tetrazole derivatives provide insight into the expected solid-state features. nih.gov Tetrazoles are known to form extensive hydrogen-bonding networks. nih.gov
A hypothetical crystal structure of this compound would likely be characterized by strong intermolecular hydrogen bonds between the N-H proton of one tetrazole ring and a nitrogen atom of an adjacent ring. This is a common and dominant interaction in the crystal packing of 1H-tetrazoles. acs.orgnih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A comprehensive analysis of the crystal structure of this compound would be expected to reveal several key intermolecular interactions that dictate its solid-state packing. Given the molecular structure, which features a hydrogen-bond donor (the N-H group of the tetrazole ring), multiple hydrogen-bond acceptors (the nitrogen atoms of the tetrazole ring and the oxygen atom of the oxane ring), these interactions would likely dominate the crystal packing.
Hydrogen Bonding: The N-H group of the tetrazole ring is a potent hydrogen-bond donor. It is anticipated that this group would form strong hydrogen bonds with the nitrogen atoms of adjacent tetrazole rings, leading to the formation of characteristic supramolecular synthons, such as dimers or chains. For instance, N–H···N hydrogen bonds are a common feature in the crystal structures of 1H-tetrazoles, often resulting in one-dimensional chains. nih.gov The oxygen atom of the oxane ring also presents a potential hydrogen-bond acceptor site.
A hypothetical data table for the hydrogen bonding interactions is presented below, illustrating the kind of data that would be generated from a crystallographic study.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···N | Data | Data | Data | Data |
| C-H···O | Data | Data | Data | Data |
| C-H···N | Data | Data | Data | Data |
| This table is illustrative and does not contain real data for the specified compound. |
Hirshfeld Surface Analysis for Quantitative Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.
Based on analyses of other tetrazole derivatives, it is expected that contacts involving hydrogen atoms would be the most significant. researchgate.netnih.gov For example, H···H, O···H/H···O, and N···H/H···N contacts would likely account for a large percentage of the total Hirshfeld surface. The relative contributions of these interactions provide insight into the dominant forces governing the crystal packing. For instance, a high percentage of N···H/H···N contacts would quantitatively confirm the importance of the N-H···N hydrogen bonds. nih.gov
A hypothetical summary of the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis is provided in the table below.
| Interaction Type | Percentage Contribution (%) |
| H···H | Data |
| O···H/H···O | Data |
| N···H/H···N | Data |
| C···H/H···C | Data |
| Other | Data |
| This table is illustrative and does not contain real data for the specified compound. |
Computational Chemistry and Theoretical Investigations of 5 Oxan 4 Yl 1h 1,2,3,4 Tetrazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It would be the primary tool for analyzing 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole, offering a balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Landscapes
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
The presence of the flexible oxane ring introduces conformational complexity. The ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable for a simple oxane ring. Furthermore, the attachment to the tetrazole ring can be either axial or equatorial. A thorough conformational search would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis is crucial as different conformers can exhibit distinct chemical and physical properties.
Illustrative Data for a Substituted Tetrazole (Hypothetical Data Table): This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from actual calculations on this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C5-N1 | 1.345 | N1-N2-N3 | 108.5 |
| N1-N2 | 1.328 | N4-C5-N1 | 105.0 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing chemical stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen-rich tetrazole ring, while the LUMO would also be centered on the heterocyclic system. The oxane substituent, being an alkyl ether, is generally considered an electron-donating group, which would be expected to raise the energy of the HOMO compared to an unsubstituted tetrazole.
Illustrative Data for a Substituted Tetrazole (Hypothetical Data Table): This table shows the kind of data derived from a HOMO-LUMO analysis. These are not real values for the target compound.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Primarily π-orbitals on the tetrazole ring |
| LUMO | -0.8 | Primarily π*-antibonding orbitals on the tetrazole ring |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of a molecule that are rich or poor in electrons.
For this compound, the MEP map would show the most negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring, particularly N2, N3, and N4. These regions represent the most likely sites for electrophilic attack and are indicative of the molecule's ability to act as a hydrogen bond acceptor. The hydrogen atom attached to N1 (in the 1H-tautomer) would exhibit a region of positive potential (colored blue), highlighting its acidic character and ability to act as a hydrogen bond donor. The oxane ring would show a region of moderate negative potential around the oxygen atom and relatively neutral potential over the carbon and hydrogen atoms.
Reactivity Descriptors: Fukui Functions, Hardness, Softness, Electronegativity, Electrophilicity
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For the tetrazole ring, these calculations would precisely identify which nitrogen or carbon atom is most susceptible to a specific type of reaction.
Tautomeric Equilibrium Analysis (1H- vs. 2H-Tetrazole Forms)
5-substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tetrazoles. researchgate.net The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, stability, and interaction capabilities.
Computational studies are essential for determining the relative stability of these tautomers. nih.gov Calculations are typically performed for both tautomers in the gas phase and in various solvents (using continuum solvation models like PCM). Generally, for 5-substituted tetrazoles, the 2H-tautomer is found to be slightly more stable in the gas phase, whereas the 1H-tautomer is favored in polar solvents due to its larger dipole moment and better solvation. researchgate.net A theoretical investigation of this compound would calculate the energies of both the 1H and 2H forms to predict their equilibrium populations under different conditions.
Quantum Chemical Calculations Beyond DFT
While DFT is a workhorse for computational chemistry, higher-level ab initio methods can provide more accurate results, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often combined with large basis sets (e.g., aug-cc-pVTZ), are used to obtain benchmark energies, especially for properties sensitive to electron correlation, like tautomeric energy differences.
For this compound, such high-level calculations would be particularly valuable for refining the relative energies of the 1H and 2H tautomers and for calculating the energy barriers for the proton transfer between them. These methods would provide a more definitive picture of the molecule's intrinsic properties, free from the approximations inherent in standard DFT functionals.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be instrumental in understanding the conformational flexibility of the oxane ring and its influence on the orientation of the tetrazole moiety.
The oxane (tetrahydropyran) ring is known to exist predominantly in a chair conformation to minimize steric strain. sapub.org However, it can undergo a ring flip to an alternative chair conformation. In the case of this compound, the tetrazole substituent is located at the 4-position of the oxane ring. This positioning means the tetrazole group can occupy either an axial or an equatorial position.
MD simulations can predict the energetic favorability of these conformations. Generally, for a bulky substituent on a cyclohexane (B81311) ring, the equatorial position is favored to avoid 1,3-diaxial interactions, which are a source of steric strain. sapub.org Given the size of the tetrazole ring, it is anticipated that the equatorial conformation of this compound would be the more stable and therefore the more populated conformation at equilibrium.
The simulations would also reveal the dynamics of the N-H bond of the tetrazole ring, which can engage in intermolecular hydrogen bonding with solvent molecules or other molecules in a condensed phase. The orientation of the tetrazole ring relative to the oxane ring is also a dynamic feature that can be explored, including the rotational barrier around the C-C bond connecting the two rings. These dynamic properties are crucial for understanding how the molecule interacts with its environment, for instance, in a biological receptor site or in a crystal lattice.
Table 1: Predicted Conformational Preferences of this compound
| Conformation | Substituent Position | Relative Stability | Key Interactions |
| Chair 1 | Equatorial | More Stable | Avoids 1,3-diaxial interactions |
| Chair 2 | Axial | Less Stable | Experiences 1,3-diaxial interactions |
Theoretical Prediction of Reaction Pathways and Energy Barriers
Theoretical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating reaction mechanisms and predicting the energy barriers associated with them. For this compound, theoretical studies can shed light on its synthesis and potential decomposition pathways.
The most common synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govresearchgate.net For the synthesis of this compound, the reaction would be between oxane-4-carbonitrile and an azide source, such as sodium azide or hydrazoic acid. acs.org DFT calculations can model the transition state of this cycloaddition reaction and determine the activation energy. The reaction mechanism is thought to proceed via a concerted or a stepwise pathway, and computational studies have suggested that the mechanism can be influenced by the nature of the nitrile substituent and the reaction conditions. acs.org Electron-withdrawing groups on the nitrile generally lower the activation barrier for the cycloaddition. nih.gov
The thermal decomposition of tetrazoles is another area where theoretical predictions are valuable. Tetrazoles can decompose via the extrusion of molecular nitrogen (N₂), a highly stable molecule, which makes many tetrazole derivatives energetic materials. wikipedia.org Theoretical studies on the decomposition of related tetrazoles can help predict the stability of this compound. The energy barrier for the ring-opening and subsequent nitrogen elimination can be calculated, providing an indication of its thermal stability. The presence of different substituents on the tetrazole ring can influence this energy barrier. iosrjournals.org
Table 2: Representative Calculated Activation Energies for Tetrazole Formation
| Reactants | Method | Calculated Activation Barrier (kcal/mol) | Reference |
| MeCN + HN₃ | B3LYP | ~3.3 (intermediate stability) | acs.org |
| MeSO₂CN + HN₃ | B3LYP | -11.4 (intermediate stability) | acs.org |
| Unsubstituted Tetrazole Isomers | B3LYP/6-31G | ~60.0 ± 6.0 | iosrjournals.org |
Note: These are for related compounds and serve as an illustration of the types of data obtained from theoretical predictions.
Aromaticity Assessment and Substituent Effects (e.g., HOMA Index)
The aromaticity of the tetrazole ring is a key determinant of its stability and chemical properties. mdpi.com The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. nih.govresearchgate.net
The aromaticity of the tetrazole ring in this compound is influenced by the electronic nature of the oxanyl substituent at the C5 position. The oxanyl group is generally considered to be an electron-withdrawing group due to the inductive effect of the oxygen atom. Theoretical studies on other 5-substituted tetrazoles have shown that electron-withdrawing substituents tend to increase the aromaticity of the tetrazole ring. cdnsciencepub.comresearchgate.netresearchgate.net This is attributed to the strengthening of the delocalization of π-electrons within the ring. cdnsciencepub.com Conversely, electron-donating groups have been shown to decrease the aromaticity of the tetrazole ring. cdnsciencepub.comresearchgate.net
Therefore, it can be predicted that the oxanyl group at the 5-position will enhance the aromatic character of the tetrazole ring in this compound, leading to a HOMA value that is likely greater than that of unsubstituted 1H-tetrazole. The position of the substituent on the tetrazole ring also plays a crucial role in determining its aromaticity. cdnsciencepub.comresearchgate.net
Table 3: Effect of Substituents on the Aromaticity of the Tetrazole Ring
| Substituent | Electronic Effect | Predicted Effect on Aromaticity | Reference |
| -COOH | Electron-withdrawing | Increase | cdnsciencepub.comresearchgate.net |
| -NO₂ | Electron-withdrawing | Increase | rsc.org |
| -NH₂ | Electron-donating | Decrease | cdnsciencepub.comresearchgate.net |
| -CH₃ | Electron-donating | Decrease | cdnsciencepub.comresearchgate.net |
| -Oxanyl | Electron-withdrawing (inductive) | Increase (Predicted) | N/A |
This table illustrates the general trends observed for substituent effects on tetrazole aromaticity.
Coordination Chemistry of 5 Oxan 4 Yl 1h 1,2,3,4 Tetrazole As a Ligand
Tetrazoles as Nitrogen-Rich Ligands in Metal Complexes
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. nih.gov This high nitrogen content makes them electron-rich and capable of acting as effective ligands in coordination chemistry. nih.govacs.org The tetrazole ring can exist in two tautomeric forms, 1H- and 2H-tetrazole, which influences their coordination behavior. nih.gov The deprotonated form, the tetrazolate anion, is a particularly versatile ligand, as it can coordinate to metal ions through one or more of its four nitrogen atoms. researchgate.netunimi.it
The acidity of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, allowing for deprotonation to form anionic ligands that readily coordinate with metal cations. acs.orgnih.gov This property, combined with the multiple nitrogen donor sites, allows tetrazoles to form stable complexes with a wide variety of metal ions, including transition metals, lanthanides, and alkaline earth metals. nih.govrsc.orgarkat-usa.org The resulting metal-tetrazolate complexes often exhibit interesting properties, such as high thermal stability and energetic characteristics, owing to the high nitrogen content of the ligand. rsc.org
Potential Coordination Modes of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole
The coordination of this compound to a metal center can occur in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. The deprotonated tetrazolate anion is the most common form that participates in coordination. arkat-usa.org
The 5-(oxan-4-yl)-1H-1,2,3,4-tetrazolate anion can act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. The most common coordination sites are the N1, N2, N3, or N4 atoms of the tetrazole ring. The specific nitrogen atom involved in coordination can be influenced by the steric and electronic effects of the substituent at the C5 position.
Furthermore, the tetrazolate ligand can exhibit polydentate (or chelating) behavior, although this is less common for a single tetrazole ring. However, in certain conformations, it is conceivable that the ligand could coordinate to a metal center through more than one nitrogen atom, or through a combination of a ring nitrogen and the oxygen atom of the oxanyl substituent. The flexibility of the oxanyl ring may allow it to orient in a way that facilitates such chelation.
One of the most significant features of tetrazolate ligands is their ability to act as bridging ligands , connecting two or more metal centers. nih.gov This capability is fundamental to the formation of coordination polymers and metal-organic frameworks. researchgate.netrsc.org The 5-(oxan-4-yl)-1H-1,2,3,4-tetrazolate anion can bridge metal ions in various modes, including:
μ₂-N1,N2: The ligand bridges two metal centers through the N1 and N2 atoms.
μ₂-N1,N3: The ligand bridges two metal centers through the N1 and N3 atoms.
μ₂-N2,N4: The ligand bridges two metal centers through the N2 and N4 atoms.
μ₃-N1,N2,N3: The ligand bridges three metal centers through the N1, N2, and N3 atoms.
μ₄-N1,N2,N3,N4: In rarer cases, the ligand can coordinate to four different metal centers using all four nitrogen atoms of the tetrazole ring. unimi.it
The specific bridging mode adopted will depend on factors such as the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions. researchgate.net
Interactive Table: Potential Coordination Modes of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazolate
| Coordination Mode | Description | Potential for 5-(oxan-4-yl)-1H-1,2,3,4-tetrazolate |
| Monodentate | Coordination to a single metal ion through one nitrogen atom (N1, N2, N3, or N4). | High |
| Bidentate (Chelating) | Coordination to a single metal ion through two donor atoms. This could involve two nitrogen atoms of the tetrazole ring or one nitrogen and the oxygen of the oxanyl group. | Moderate |
| Bridging (μ₂) | Linking two metal centers. Common modes include μ₂-N1,N2, μ₂-N1,N3, and μ₂-N2,N4. | High |
| Bridging (μ₃) | Linking three metal centers. | Possible |
| Bridging (μ₄) | Linking four metal centers. | Less Common |
Influence of the Oxanyl Substituent on Ligand Properties and Complex Stability
The oxanyl substituent at the C5 position of the tetrazole ring is expected to influence the ligand's properties and the stability of the resulting metal complexes in several ways:
Electronic Effects: The oxanyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom. This can affect the acidity of the N-H proton, potentially making it easier to deprotonate the ligand. The electron-withdrawing nature of the substituent can also influence the electron density on the nitrogen atoms of the tetrazole ring, which in turn can affect the strength of the coordination bonds with the metal ions. researchgate.net
Formation of Coordination Polymers and Metal-Organic Frameworks
The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org CPs and MOFs are extended crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. unimi.it
The versatile bridging capabilities of the tetrazolate moiety, combined with the potential for hydrogen bonding involving the oxanyl substituent, can lead to the formation of one-, two-, or three-dimensional networks. rsc.orgnih.gov The choice of metal ion, solvent, and reaction temperature can influence the final topology and dimensionality of the resulting framework. researchgate.netrsc.org The porous nature of some MOFs constructed from tetrazole-based ligands suggests that frameworks incorporating this compound could have potential applications in areas such as gas storage and separation. rsc.orgrsc.org
Interactive Table: Factors Influencing CP and MOF Formation with this compound
| Factor | Influence on CP/MOF Formation |
| Metal Ion | The coordination number and preferred geometry of the metal ion will dictate the connectivity of the network. |
| Ligand Coordination Modes | The ability of the ligand to adopt various bridging modes will determine the dimensionality and topology of the framework. researchgate.net |
| Solvent | The polarity and coordinating ability of the solvent can influence the self-assembly process and can sometimes be incorporated into the final structure. |
| Temperature and pH | These reaction parameters can affect the kinetics of crystal growth and the deprotonation state of the ligand, leading to different crystalline phases. researchgate.net |
| Anions | Counter-anions present in the reaction mixture can influence the overall charge of the framework and can sometimes be incorporated into the pores. |
Advanced Research Applications and Future Directions
Utility of 5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole in Organic Synthesis
The reactivity of the tetrazole ring, influenced by its high nitrogen content and unique electronic environment, makes it a versatile tool in the hands of synthetic organic chemists. numberanalytics.com The presence of the oxane substituent can further modulate this reactivity, offering pathways to novel molecular structures.
This compound serves as a valuable synthon, or building block, for the creation of more complex heterocyclic systems. The tetrazole ring can undergo various transformations, allowing for its conversion into different cyclic structures. beilstein-journals.org
Key reaction types that underscore its utility as a synthon include:
Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry". numberanalytics.comresearchgate.net Under thermal or photochemical activation, this compound can extrude nitrogen gas to form a highly reactive nitrile imine intermediate. This intermediate can then be trapped by various dipolarophiles to construct new five-membered heterocycles.
Ring-Opening Reactions: Under specific conditions, the tetrazole ring can be opened to yield other nitrogen-containing functional groups. numberanalytics.com This provides a synthetic route to compounds that might be difficult to access through other methods.
Multicomponent Reactions (MCRs): The use of tetrazole aldehydes as building blocks in MCRs has been explored to generate molecular diversity. beilstein-journals.org By functionalizing the oxane ring or using a protected tetrazole-5-carbaldehyde, this strategy could be applied to create complex molecules incorporating the 5-(oxan-4-yl)-tetrazole scaffold. beilstein-journals.orgnih.gov
The introduction of the oxane group provides a scaffold that is common in biologically active molecules, thus making the resulting novel heterocycles attractive targets for further chemical and biological screening.
Activation chemistry involves the temporary modification of a functional group to enhance its reactivity for a specific transformation. Tetrazoles have emerged as effective participants in such strategies.
Latent Active Esters for Amide Bond Synthesis: A notable application is the use of N-aryl substituted tetrazoles as "latent active esters". acs.org In this approach, an N-2,4-dinitrophenyltetrazole can be activated to generate an intermediate similar to 1-hydroxybenzotriazole (B26582) (HOBt)-type active esters, which then readily react with amines to form amide bonds without the need for external coupling reagents. acs.org this compound could be functionalized at a ring nitrogen atom to serve as a precursor in this type of amide synthesis, with the oxane group potentially influencing solubility and reaction kinetics. acs.org
Electrostatic Activation: Computational studies have shown that the thermal activation of tetrazoles to form nitrile imines can be significantly accelerated by the strategic placement of charged functional groups on the molecule. acs.organu.edu.au A positive charge placed on a substituent can lower the energy barrier for nitrogen extrusion, making the reaction feasible under milder conditions. acs.organu.edu.au This principle could be applied to derivatives of this compound to control its reactivity in cycloaddition reactions.
Exploration in Materials Science (e.g., advanced gas-generating compositions)
The high nitrogen content and energetic nature of the tetrazole ring make its derivatives prime candidates for use in materials science, particularly as components in gas-generating compositions for applications like automotive airbag inflators. nih.govjes.or.jp These systems require materials that are stable, have a high burn rate, and produce non-toxic gases like nitrogen (N₂) and water (H₂O). nih.govwikipedia.org
Anhydrous tetrazoles and their salts are favored over traditional sodium azide (B81097) due to the latter's toxicity and the explosive nature of its heavy metal salts. jes.or.jpgoogle.com Compositions typically consist of a tetrazole-based fuel and an oxidizer, such as metal oxides or nitrates. google.comgoogle.comjes.or.jp
The potential of this compound in this area stems from several factors:
High Nitrogen Content: The four nitrogen atoms in the tetrazole ring contribute to a high mass fraction of nitrogen, leading to a large volume of gas upon decomposition.
Combustion Products: The presence of carbon, hydrogen, and oxygen in the oxane moiety, in addition to the nitrogen, means that its complete combustion with a suitable oxidizer would ideally yield benign products like N₂, CO₂, and H₂O.
The performance of a gas-generating agent is evaluated based on parameters like heat of formation, gas yield, and combustion temperature. Below is a table comparing properties of a common tetrazole fuel with the constituent parts of the title compound.
Table 1: Properties of Selected Tetrazole-Based Gas Generant Fuels
| Compound | Formula | Molar Mass ( g/mol ) | Heat of Formation (kJ/g) | Key Feature |
|---|---|---|---|---|
| 5-Aminotetrazole (5-ATZ) | CH₃N₅ | 85.07 | ~1.8 | Widely used azide-free fuel. jes.or.jp |
| Bis-(1(2)H-tetrazol-5-yl)-amine (BTA) | C₂H₃N₉ | 153.11 | - | A bitetrazole with very high nitrogen content. google.comgoogle.com |
Data for specific parameters like heat of formation for this compound would require experimental determination or theoretical calculation.
Research in this area would involve formulating this compound with various oxidizers (e.g., copper(II) oxide, strontium nitrate) and evaluating the resulting compositions through closed vessel tests to measure pressure, temperature, and gas release rates. jes.or.jpjes.or.jp
Theoretical Modeling of Tetrazole-Based Systems for Fundamental Chemical Understanding
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for understanding the fundamental properties of molecules without the need for direct experimentation. iosrjournals.orgmdpi.com Such theoretical studies are invaluable for predicting reactivity, stability, and other characteristics of tetrazole-based systems.
For this compound, theoretical modeling can elucidate:
Structural and Electronic Properties: Calculations can determine optimized molecular geometries, bond lengths, and the distribution of electron density. iosrjournals.org This helps in understanding how the electron-donating oxane ring affects the electronic nature and aromaticity of the tetrazole ring. iosrjournals.org
Tautomeric Stability: The 1H- and 2H-tautomers of 5-substituted tetrazoles often coexist. Computational models can predict the relative energies of these tautomers and the energy barrier for their interconversion, which is crucial for understanding their reactivity. iosrjournals.org
Reaction Mechanisms: The energy profiles of reactions, such as the thermal decomposition for gas generation or the formation of nitrile imine intermediates for cycloadditions, can be mapped. acs.org This provides insights into reaction rates and the stability of transition states.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization of newly synthesized compounds.
Table 2: Applications of Theoretical Modeling to Tetrazole Systems
| Area of Study | Computational Method | Key Insights Gained |
|---|---|---|
| Tautomerism & Aromaticity | DFT (B3LYP) | Relative stability of tautomers, influence of substituents on aromatic character. iosrjournals.org |
| Activation Chemistry | DFT (M06-2X) | Lowering of thermal activation barriers by electrostatic effects. acs.organu.edu.au |
| Energetic Properties | DFT | Calculation of heat of formation, detonation performance, and stability for materials science applications. mdpi.com |
| Reaction Mechanisms | DFT | Elucidation of pathways for tetrazole formation and decomposition. acs.org |
Applying these computational approaches to this compound would provide a deep, fundamental understanding of its chemical behavior and guide its experimental application.
Future Research Avenues for this compound Chemistry
The unique structure of this compound opens up several promising avenues for future research:
Synthesis of Novel Scaffolds: A primary direction is the systematic exploration of its use as a synthon. This includes performing various cycloaddition and multicomponent reactions to build libraries of novel, complex heterocycles containing the oxane-tetrazole motif for potential screening in other scientific domains. beilstein-journals.org
Advanced Materials Development: Further investigation into its properties as a gas-generating agent is warranted. This involves experimental determination of its heat of formation, thermal stability, and performance in formulations with various modern oxidizers. Comparing these experimental results with theoretical predictions would create a valuable feedback loop for designing next-generation energetic materials. jes.or.jp
Catalysis and Activation: The development of catalytic systems that can selectively activate the tetrazole ring of this specific compound would be a significant advance. This could involve designing catalysts for ring-opening reactions or for controlling its participation in cycloadditions under mild conditions.
Polymer Chemistry: The oxane ring contains a heteroatom and the tetrazole ring can be functionalized, offering potential handles for polymerization. Research could explore the incorporation of this monomer into polymers to create materials with high nitrogen content, specific thermal properties, or unique coordination capabilities.
In-depth Computational Analysis: A comprehensive theoretical study of the molecule, including its various tautomers and derivatives, would provide a robust framework for all experimental work. This could involve modeling its behavior in different solvent environments and its interaction with other molecules and surfaces.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole, and what experimental parameters influence yield?
- Methodology :
- Nucleophilic substitution : React oxan-4-yl halides with pre-synthesized tetrazole anions under reflux in aprotic solvents (e.g., DMF) .
- Cycloaddition : Use oxan-4-yl nitriles with sodium azide and ammonium chloride under acidic conditions (e.g., glacial acetic acid) at 80–100°C for 12–24 hours .
- Optimization : Key parameters include temperature control (±5°C), stoichiometric ratios (1:1.2 for azide to nitrile), and catalyst selection (e.g., ZnCl₂ for Lewis acid activation) .
- Data Table :
| Method | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 6h | None | 65–70 | |
| Cycloaddition | Acetic acid, 100°C, 24h | ZnCl₂ | 50–55 |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs for refinement (e.g., SHELXL for small-molecule crystallography). Key metrics: R-factor < 0.05, bond-length accuracy ±0.01 Å .
- Spectroscopy :
- ¹H/¹³C NMR : Identify tetrazole ring protons (δ 8.5–9.5 ppm) and oxan-4-yl CH₂ groups (δ 3.2–3.8 ppm) .
- IR : Confirm N–H stretch (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
Q. What purification techniques are recommended for isolating 5-(oxan-4-yl)-tetrazole derivatives?
- Methodology :
- Recrystallization : Use water/ethanol (1:3) or acetic acid/water mixtures to remove unreacted azides .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar impurities .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in tetrazole ring formation with oxan-4-yl substituents?
- Methodology :
- DFT calculations : Compare activation energies of [3+2] cycloaddition pathways (nitrile vs. oxan-4-yl nitrile). Use Gaussian 16 with B3LYP/6-31G(d) basis set .
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., nitrile-azide adducts) .
- Key Finding : Oxan-4-yl groups stabilize transition states via steric hindrance, favoring 1,5-disubstituted tetrazoles over 2,5-isomers .
Q. How does 5-(oxan-4-yl)-tetrazole interact with biological targets, and what assays validate its activity?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with ΔG < −7 kcal/mol .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via UV-Vis (e.g., COX-2 inhibition at 590 nm) .
- Antimicrobial testing : Use MIC assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
Q. How can contradictory data on synthetic yields or spectroscopic results be resolved?
- Methodology :
- Reproducibility protocols : Standardize solvent purity (HPLC-grade), moisture control (Schlenk line), and reaction monitoring (TLC/Raman spectroscopy) .
- Statistical analysis : Apply ANOVA to compare yields across 3+ independent trials; discard outliers with Grubbs’ test (α = 0.05) .
Q. What computational strategies predict the physicochemical properties of 5-(oxan-4-yl)-tetrazole?
- Methodology :
- QSPR models : Train on datasets (e.g., Hansen solubility parameters) using COSMO-RS .
- pKa prediction : Employ MarvinSuite (ChemAxon) with Hammett constants for tetrazole (pKa ≈ 4.2–4.8) .
Key Research Directions
- Synthetic innovation : Explore transition metal-catalyzed C–H amination for late-stage functionalization (e.g., Pd(OAc)₂/ligand systems) .
- Biological relevance : Screen for kinase inhibition (e.g., EGFR-TK) using fluorescence polarization assays .
- Materials science : Investigate coordination polymers with Cu(II) nodes for gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
